molecular formula C7H8BrNO2 B14110796 1-(Carboxymethyl)pyridin-1-ium bromide

1-(Carboxymethyl)pyridin-1-ium bromide

Cat. No.: B14110796
M. Wt: 218.05 g/mol
InChI Key: TZWFIGLQGUDMSA-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C₇H₈BrNO₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Carboxymethyl)pyridin-1-ium bromide can be synthesized through the reaction of pyridine with bromoacetic acid. The reaction typically involves heating pyridine with bromoacetic acid in the presence of a suitable solvent, such as ethanol or water. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the pyridine ring, forming the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

1-(Carboxymethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Carboxymethyl)pyridin-1-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(carboxymethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged pyridinium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridine-1-yl)acetic acid bromide
  • N-carboxymethylpyridinium bromide
  • 1-carboxymethyl-pyridinium-4-yl bromide

Uniqueness

1-(Carboxymethyl)pyridin-1-ium bromide is unique due to its specific structure and reactivity. Its carboxymethyl group provides distinct chemical properties, making it useful in various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities .

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylacetic acid;bromide

InChI

InChI=1S/C7H7NO2.BrH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H

InChI Key

TZWFIGLQGUDMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)O.[Br-]

Origin of Product

United States

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